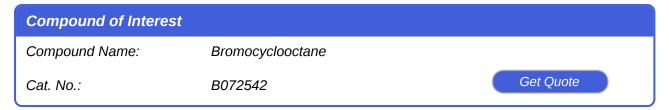


# A Technical Guide to the Physical and Chemical Properties of Bromocyclooctane

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of **bromocyclooctane** (also known as cyclooctyl bromide). It is intended to serve as a technical resource, summarizing key data, outlining experimental protocols, and illustrating chemical principles relevant to its application in research and development.

## **Core Physical and Chemical Properties**

**Bromocyclooctane** is a colorless liquid characterized by a distinct, pungent odor.[1] As a brominated cycloalkane, it is a versatile intermediate in organic synthesis.[1] Its physical properties are summarized in the table below.



Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>15</sub> Br	[1][2]
Molecular Weight	191.11 g/mol	[2]
CAS Number	1556-09-8	[2]
Appearance	Colorless liquid	[1]
Odor	Pungent	[1]
Density	1.21 g/mL	[1]
Melting Point	-83 °C	[1]
Boiling Point	201-203 °C	[1]
Solubility	Soluble in organic solvents, slightly soluble in water.	[1]

## **Spectroscopic Data**

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **bromocyclooctane**. While detailed, peer-reviewed spectral assignments for **bromocyclooctane** are not readily available in the public domain, typical chemical shifts can be estimated based on analogous structures and established principles.



Spectroscopic Data	Description / Expected Values	Source(s)
¹H NMR	Estimated δ (ppm): • CH-Br: ~3.5 - 4.5 ppm (multiplet) • Cycloalkane CH <sub>2</sub> : ~1.2 - 2.2 ppm (complex multiplets)	[3][4][5][6][7]
<sup>13</sup> C NMR	Estimated δ (ppm): • C-Br: ~50 - 70 ppm • Cycloalkane CH <sub>2</sub> : ~25 - 40 ppm	[8][9][10]
IR Spectroscopy	Key Absorptions (cm <sup>-1</sup> ): • C-H stretch (alkane): ~2850 - 2950 • C-Br stretch: ~500 - 600	[2]
Mass Spectrometry	Key Features: • Molecular ion (M+) peak with characteristic M+2 isotope pattern for bromine (190/192 amu).	

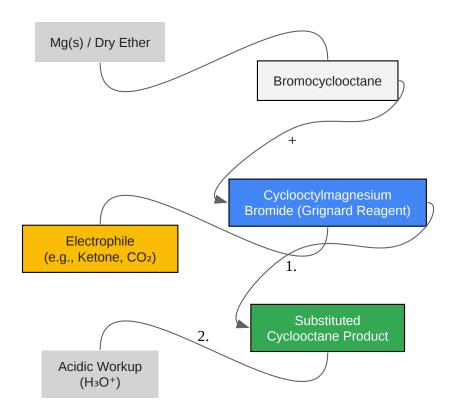
Note: The NMR chemical shifts provided are estimates. Researchers should perform their own spectral analysis for definitive structural characterization.

## **Chemical Reactivity and Applications**

As a secondary alkyl bromide, **bromocyclooctane**'s reactivity is dominated by nucleophilic substitution and elimination reactions. The carbon atom bonded to the bromine is electrophilic, making it a target for nucleophiles.

It is a key precursor for the formation of organometallic compounds, most notably Grignard reagents. The reaction with magnesium metal in an ether solvent yields cyclooctylmagnesium bromide, a potent nucleophile and strong base used to form new carbon-carbon bonds.[1] This reagent can react with a wide range of electrophiles, including aldehydes, ketones, and carbon dioxide.





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Caption: Reaction pathway for Grignard reagent formation and subsequent nucleophilic addition.

## **Experimental Protocols**

## Protocol 1: Synthesis of Bromocyclooctane via Free-Radical Bromination

This protocol describes a representative method for the synthesis of **bromocyclooctane** from cyclooctane. The reaction proceeds via a free-radical chain mechanism, initiated by light.[11] [12][13]

Disclaimer: This is a generalized procedure and should be performed with appropriate safety precautions in a fume hood by trained personnel.

#### Materials:

Cyclooctane



- Bromine (Br<sub>2</sub>)
- Inert solvent (e.g., carbon tetrachloride or dichloromethane)
- Aqueous sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution
- Aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Equipment:

- Round-bottom flask
- Reflux condenser
- Dropping funnel
- · Magnetic stirrer and stir bar
- UV lamp or a high-intensity incandescent light bulb
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cyclooctane in an inert solvent.
- Initiation: Position a UV lamp or a bright light source close to the flask to initiate the reaction.
- Addition of Bromine: Slowly add a solution of bromine in the same inert solvent to the flask
  using a dropping funnel. The addition should be done at a rate that maintains a pale orange
  color in the reaction mixture.

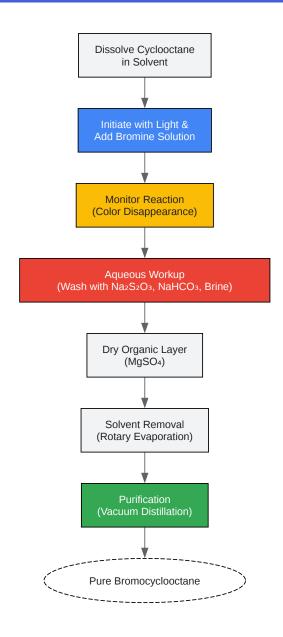






- Reaction Monitoring: Continue stirring and irradiating the mixture. The disappearance of the bromine color indicates the consumption of the reagent. The reaction is complete when the color no longer fades upon cessation of bromine addition.
- Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully
  transfer the mixture to a separatory funnel and wash sequentially with aqueous sodium
  thiosulfate (to remove excess bromine), aqueous sodium bicarbonate (to neutralize any
  HBr), and brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure bromocyclooctane.





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Caption: General experimental workflow for the synthesis and purification of **bromocyclooctane**.

## Safety and Handling

**Bromocyclooctane** is a hazardous chemical that requires careful handling. It may cause irritation to the eyes and respiratory system.[1] It is also classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2]



Hazard Information	Details	Source(s)
GHS Hazard Statements	H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.	[2]
Precautionary Statements	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.	
Personal Protective Equipment (PPE)	Wear protective gloves, chemical safety goggles, and a laboratory coat. Handle in a well-ventilated area or a chemical fume hood.	[1]
First Aid	Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Skin Contact: Wash off immediately with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.	



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